molecular formula C16H14F3N3O3S B1664657 5-Hydroxylansoprazole CAS No. 131926-98-2

5-Hydroxylansoprazole

カタログ番号 B1664657
CAS番号: 131926-98-2
分子量: 385.4 g/mol
InChIキー: IDCLTMRSSAXUNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxylansoprazole (AG1908) is an active metabolite of Lansoprazole . Lansoprazole is a gastric proton-pump inhibitor that effectively treats various peptic diseases . The metabolism of Lansoprazole occurs through CYP2C19, resulting in the formation of 5-Hydroxylansoprazole .


Synthesis Analysis

Lansoprazole is metabolized by CYP2C19 forming 5-Hydroxylansoprazole . A simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection was developed and validated for the determination of lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in human serum .


Molecular Structure Analysis

The molecular weight of 5-Hydroxylansoprazole is 385.36 and its chemical formula is C16H14F3N3O3S . It contains total 42 bond(s); 28 non-H bond(s), 17 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 aromatic hydroxyl(s), 1 ether(s) (aromatic), 1 sulfoxide(s), 1 Imidazole(s), and 1 Pyridine(s) .


Chemical Reactions Analysis

A simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection was developed and validated for the determination of lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in human serum .


Physical And Chemical Properties Analysis

The exact mass of 5-Hydroxylansoprazole is 385.07 and its molecular weight is 385.360 . The elemental analysis shows that it contains C, 49.87; H, 3.66; F, 14.79; N, 10.90; O, 12.46; S, 8.32 .

科学的研究の応用

Pharmacokinetic Differences and CYP2C19 Genotypes

5-Hydroxylansoprazole has been studied for its pharmacokinetic differences in relation to CYP2C19 genotypes. A study by Miura et al. (2004) explored the pharmacokinetics of lansoprazole enantiomers and 5-hydroxylansoprazole among different CYP2C19 genotype groups. The study found that the plasma concentrations of (R)-lansoprazole were higher across all genotype groups compared to (S)-lansoprazole. Additionally, the relative area under the plasma concentration ratios of 5-hydroxylansoprazole to lansoprazole for both enantiomers were almost the same across genotypes, indicating the impact of CYP2C19 polymorphisms on the stereoselective disposition of lansoprazole (Miura et al., 2004).

Effects on Pharmacokinetics in Different Populations

Xu et al. (2010) investigated the effects of CYP2C19 activity on the pharmacokinetics of lansoprazole and its active metabolites, including 5-hydroxylansoprazole, in Chinese subjects. The study observed significant differences in maximum plasma concentration (Cmax) and area under the curve (AUC) for lansoprazole and its metabolites among different genotype groups, underscoring the influence of genetic factors on the drug's metabolism (Xu et al., 2010).

Method Development for Studying Metabolites

Uno et al. (2005) developed a high-performance liquid chromatographic method for determining lansoprazole and its major metabolites, including 5-hydroxylansoprazole. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies, providing a tool for measuring CYP2C19 activity (Uno et al., 2005).

Antioxidant and Antiapoptotic Roles

Biswas et al. (2003) explored the antioxidant and antiapoptotic roles of omeprazole and its analog, lansoprazole, in blocking gastric ulcers. The study found that lansoprazole, when incubated in a hydroxyl radical-generating system, scavenges hydroxyl radicals, suggesting a significant role in gastroprotection by acting as a potent antioxidant and antiapoptotic molecule (Biswas et al., 2003).

Pediatric Population and CYP2C19 Activity

Gumus et al. (2012) evaluated lansoprazole as a probe for assessing CYP2C19 activity in children. The study concluded that lansoprazole is a suitable probe drug for phenotyping CYP2C19, particularly in the pediatric population, highlighting the importance of considering CYP2C19 variants in therapy outcomes (Gumus et al., 2012).

Stereoselective Metabolism by Human Liver Microsomes

Katsuki et al. (2001) investigated the stereoselective metabolism of lansoprazole by human liver microsomes, noting different metabolic pathways for its enantiomers. The study found that (–)-lansoprazole was metabolized more preferentially than (+)-lansoprazole, with CYP3A4 and CYP2C19 playing significant roles in this process (Katsuki et al., 2001).

Safety And Hazards

The safety data sheet indicates that 5-Hydroxylansoprazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLTMRSSAXUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxylansoprazole

CAS RN

131926-98-2
Record name 5-Hydroxylansoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxylansoprazole
Reactant of Route 2
5-Hydroxylansoprazole
Reactant of Route 3
5-Hydroxylansoprazole
Reactant of Route 4
5-Hydroxylansoprazole
Reactant of Route 5
5-Hydroxylansoprazole
Reactant of Route 6
5-Hydroxylansoprazole

Citations

For This Compound
138
Citations
M Miura, H Tada, N Yasui-Furukori, T Uno… - European journal of …, 2004 - Springer
Objective The purpose of this study was to elucidate the pharmacokinetics of each enantiomer of lansoprazole and 5-hydroxylansoprazole in three different CYP2C19 genotype groups …
Number of citations: 60 link.springer.com
K Kostolanská, O Peš, O Zendulka, J Máchal, J Juřica - Chemical Papers, 2019 - Springer
A simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection was developed and validated for the determination of lansoprazole, …
Number of citations: 3 link.springer.com
T Uno, N Yasui-Furukori, T Takahata… - … of Chromatography B, 2005 - Elsevier
… solutions of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone … , 5-hydroxylansoprazole, and lansoprazole sulfone. Stock solution of lansoprazole, 5-hydroxylansoprazole, …
Number of citations: 50 www.sciencedirect.com
M Miura, H Tada, T Suzuki - Journal of Chromatography B, 2004 - Elsevier
… and their metabolites, 5-hydroxylansoprazole enantiomers and lansoprazole sulfone, in … ng/ml for each enantiomer of both lansoprazole and 5-hydroxylansoprazole, and 5 ng/ml for …
Number of citations: 81 www.sciencedirect.com
N Yasui‐Furukori, M Saito, T Uno… - The Journal of …, 2004 - Wiley Online Library
… Lansoprazole is extensively metabolized in the liver; the 2 major metabolites found in plasma are lansoprazole sulfone and 5-hydroxylansoprazole. In vitro studies with human liver …
Number of citations: 60 accp1.onlinelibrary.wiley.com
H Katsuki, A Hamada, C Nakamura, K Arimori… - … of Chromatography B …, 2001 - Elsevier
… HPLC method was developed for the simultaneous determination of lansoprazole enantiomers: a proton pump inhibitor, and its major metabolites: 5-hydroxylansoprazole and …
Number of citations: 56 www.sciencedirect.com
K Arimori, K Yasuda, H Katsuki… - Journal of pharmacy and …, 1998 - Wiley Online Library
… and of their metabolites, 5-hydroxylansoprazole enantiomers, after oral administration of the … , whereas for (+)-5-hydroxylansoprazole both values were significantly smaller than those …
Number of citations: 28 onlinelibrary.wiley.com
HR Xu, WL Chen, XN Li, NN Chu - Pharmaceutical biology, 2010 - Taylor & Francis
… plasma concentrations of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone. … and PM groups, and between the htEM and PM groups in C max of 5-hydroxylansoprazole. …
Number of citations: 10 www.tandfonline.com
M Saito, N Yasui‐Furukori, T Uno… - British journal of …, 2005 - Wiley Online Library
… Plasma concentrations of lansoprazole and its metabolites, 5-hydroxylansoprazole and … metabolites found in plasma are lansoprazole sulphone and 5-hydroxylansoprazole [3, 4]. In …
Number of citations: 62 bpspubs.onlinelibrary.wiley.com
H Katsuki, A Hamada, C Nakamura, K Arimori… - European journal of …, 2001 - Springer
… are lansoprazole sulfone and 5-hydroxylansoprazole [5]. Formation of the sulfone is mediated by cytochrome P450 CYP) 3A4, whereas formation of 5-hydroxylansoprazole is mainly …
Number of citations: 52 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。